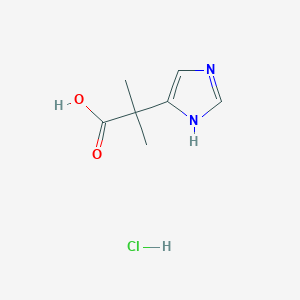
2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is a key component of several natural compounds such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives have been developed for various therapeutic actions due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives has seen significant advancements in recent years . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis process often involves the construction of bonds during the formation of the imidazole .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary. For example, 1H-Imidazol-1-ylacetic acid has an empirical formula of C5H6N2O2 and a molecular weight of 126.11 .
Chemical Reactions Analysis
Imidazole derivatives participate in a variety of chemical reactions. The specific reactions would depend on the substituents present in the derivative .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride” would depend on its exact structure.
Applications De Recherche Scientifique
Catalytic Applications
Imidazol-2-ylidenes, related to the core structure of 2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride, have demonstrated efficiency as catalysts in transesterification and acylation reactions. These N-heterocyclic carbenes (NHC) facilitate the acylation of alcohols with vinyl acetate and other esters at low catalyst loadings and room temperature, indicating their potential as versatile nucleophilic catalysts for organic synthesis processes (Grasa, Kissling, & Nolan, 2002).
Antimicrobial Activity
Compounds structurally related to this compound, specifically imidazole analogs, have shown significant antimicrobial activity. A study on 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs reported potent bioactivity against pathogenic fungi and moderate activity against gram-negative bacteria, highlighting the potential of imidazole derivatives in developing new antimicrobial agents (Dahiya, 2008).
Material Science
Imidazole derivatives have been utilized in the synthesis of functional materials. For instance, reactive imidazole intermediates have been used to create a library of functional cyclic carbonates with potential biomedical applications due to their low cytotoxicity. This underscores the role of imidazole-based compounds in the development of novel materials with specific functionalities (Olsson et al., 2014).
Mécanisme D'action
Target of Action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . .
Biochemical Pathways
Imidazole-containing compounds are involved in a variety of biochemical pathways due to their presence in key biological molecules like histidine and purine
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents , which could influence the pharmacokinetics of its derivatives.
Result of Action
Imidazole derivatives have been reported to show a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole, such as its solubility in water and other polar solvents , could potentially influence these factors.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-7(2,6(10)11)5-3-8-4-9-5;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCYQTJVRSEMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

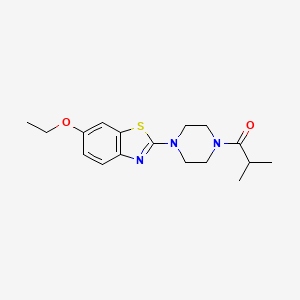
![2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582822.png)

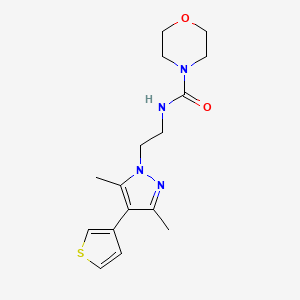
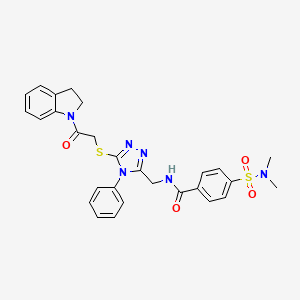



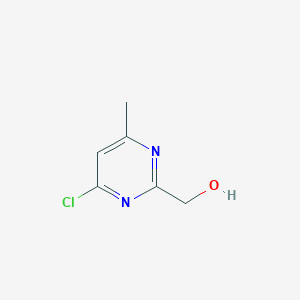
![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)
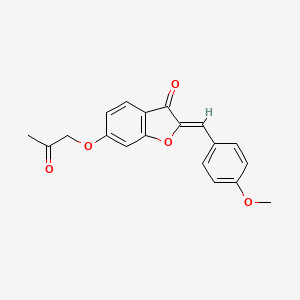
![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)
![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)
![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)